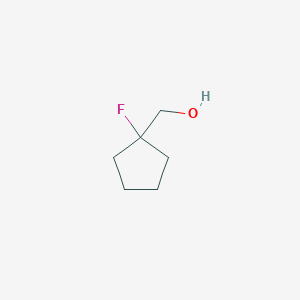

(1-氟环戊基)甲醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "(1-Fluorocyclopentyl)methanol" is not directly studied in the provided papers. However, related compounds and their interactions with methanol have been explored. For instance, "(1-Fluorocyclopropyl)methanol" has been analyzed using microwave spectroscopy and quantum chemical calculations, revealing insights into its molecular conformation and stability influenced by intramolecular hydrogen bonding . Additionally, the behavior of methanol with fluorocarbon elastomers has been studied, showing significant volume swell due to the hydrogen-bonded structure of methanol . Reactions involving 1-fluoro-1-bromo-2-arylcyclopropanes with methanol have also been investigated, providing information on reaction mechanisms and the influence of substituents on the aromatic ring .

Synthesis Analysis

The synthesis of related fluorinated compounds involves reactions that can retain the ring structure or lead to ring cleavage, depending on the presence of electrophilic or nucleophilic agents . The specific synthesis route for "(1-Fluorocyclopentyl)methanol" is not detailed in the provided papers, but the general principles of fluorination and alcohol formation could be inferred from the reactions of similar compounds.

Molecular Structure Analysis

The molecular structure of "(1-Fluorocyclopropyl)methanol" has been elucidated through spectroscopy and theoretical calculations, highlighting the role of electrostatic interactions in its conformational preference . These findings suggest that fluorine's electronegativity and the ability to form hydrogen bonds significantly impact the molecular structure of fluorinated alcohols.

Chemical Reactions Analysis

The chemical reactivity of fluorinated cyclopropanes with methanol has been shown to vary with the presence of different agents, indicating that the fluorine atom can influence the reaction pathway . The retention of the ring structure or ring cleavage can occur, and the reaction rate is affected by electron-donor substituents on the aromatic ring, as well as by the steric effects of the substituents .

Physical and Chemical Properties Analysis

While the physical and chemical properties of "(1-Fluorocyclopentyl)methanol" are not directly reported, the studies on related compounds suggest that fluorine's presence in the molecule can lead to unique interactions with solvents like methanol . The high volume swell observed in fluorocarbon elastomers when exposed to methanol indicates that fluorinated compounds can exhibit significant interactions with alcohols, which could be relevant to the physical properties of "(1-Fluorocyclopentyl)methanol" .

科学研究应用

制氢和燃料电池技术

甲醇是制氢中的关键原料,特别是通过热化学转化过程,如蒸汽重整、部分氧化和自热重整。最近的研究集中在催化剂开发和反应器技术创新上,以提高甲醇制氢的效率和选择性。例如,铜基催化剂对 CO2 的生成表现出高活性,这是清洁制氢的理想结果。反应器设计的进步,包括使用多孔铜纤维烧结毡和整体结构,也促进了更有效的制氢方法 (G. García 等,2021).

催化和化学合成

在催化领域,甲醇是一个关键分子。它用作甲醛、乙酸和其他化学品的生产原料。液相甲醇合成,特别是从富含 CO 的气体中,展示了甲醇作为电厂调峰燃料和汽车工业中具有潜在应用的清洁燃料的多功能性 (A. Cybulski,1994).

环境监测和分析

甲醇还在环境监测和分析中发挥作用。例如,它已被用作评估电力变压器中固体绝缘状况的标记物。变压器油中甲醇的检测可以作为纤维素绝缘降解的指标,有助于电力输电基础设施的维护和管理 (J. Jalbert 等,2019).

生物燃料和替代能源

甲醇在生物燃料和替代能源的开发中具有重要作用。它已被评估为火花点火发动机的燃料,其特性使其与传统化石燃料相比具有更清洁的燃烧和更低的排放。对甲醇和甲醇-汽油混合物的研究突出了甲醇在更可持续和环保的燃料技术中发挥作用的潜力 (A. Kowalewicz,1993).

安全和危害

属性

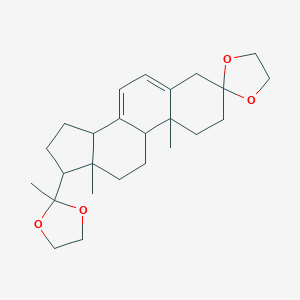

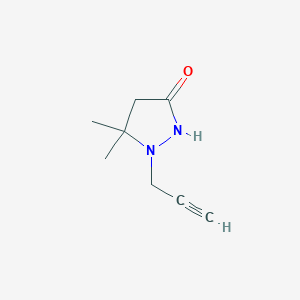

IUPAC Name |

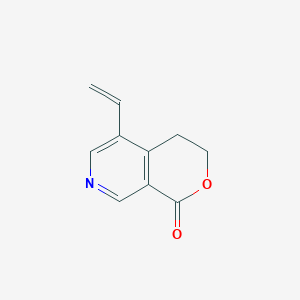

(1-fluorocyclopentyl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11FO/c7-6(5-8)3-1-2-4-6/h8H,1-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIBMLCYWHRQXIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CO)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Fluorocyclopentyl)methanol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-9-[(4-methylphenyl)methyl]-N-phenyl-purin-6-amine](/img/structure/B154110.png)

![4-Chloro-2-[(phenylthio)methyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B154118.png)